Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans-

Descripción general

Descripción

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) that belongs to a class of organic compounds known for their complex ring structures. This compound is a trans-isomer of benz(e)acephenanthrylene-11,12-diol and is characterized by its unique arrangement of benzene rings and dihydroxy groups. It is known for its potential mutagenic and carcinogenic properties.

Métodos De Preparación

The synthesis of Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- typically involves the cyclization of precursor compounds under specific reaction conditions. One common method includes the cyclization of 4-(5-acenapthenyl)butyric acid, followed by a series of reduction and oxidation steps to introduce the dihydroxy groups and achieve the trans-configuration . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Análisis De Reacciones Químicas

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to its fully hydrogenated form.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Aplicaciones Científicas De Investigación

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.

Biology: Its mutagenic and carcinogenic properties make it a subject of interest in toxicology and cancer research.

Medicine: Research into its effects on cellular processes can provide insights into the mechanisms of carcinogenesis.

Industry: It is used in the development of materials with specific electronic properties due to its aromatic structure.

Mecanismo De Acción

The mechanism by which Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- exerts its effects involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenic processes. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and replication.

Comparación Con Compuestos Similares

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- is unique due to its specific ring structure and trans-configuration. Similar compounds include:

Acephenanthrylene: Another polycyclic aromatic hydrocarbon with a similar ring structure but lacking the dihydroxy groups.

Benz(e)acephenanthrylene: The parent compound without the dihydroxy groups and dihydro-configuration. These compounds share similar properties but differ in their specific chemical structures and reactivity.

Actividad Biológica

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure, which includes multiple fused benzene rings. Its trans configuration significantly influences its chemical properties and biological activity. This compound is derived from benz(e)acephenanthrylene and is notable for its hydroxylation at the 11 and 12 positions, which may alter its reactivity and interactions with biological systems.

Chemical Structure and Properties

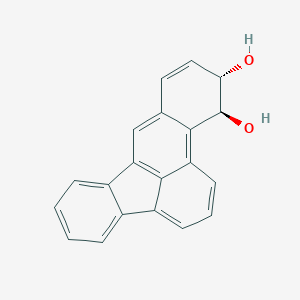

The chemical structure of Benz(e)acephenanthrylene-11,12-diol can be represented as follows:

This compound's structure consists of four benzene rings surrounding a five-membered ring. The presence of hydroxyl groups at the 11 and 12 positions enhances its potential for biological interactions compared to other PAHs.

Biological Activity Overview

Research indicates that PAHs, including Benz(e)acephenanthrylene derivatives, exhibit a range of biological activities. These compounds are often studied for their potential toxicity, carcinogenicity, and interactions with biological macromolecules such as DNA and proteins. The following sections summarize key findings regarding the biological activity of Benz(e)acephenanthrylene-11,12-diol.

Toxicity and Carcinogenicity

-

Carcinogenic Potential : Studies have shown that related PAHs are known carcinogens. For instance, experiments involving similar compounds indicated a high incidence of skin papillomas in treated mice compared to controls . The specific incidence rates of tumors in various studies highlight the potential carcinogenic nature of Benz(e)acephenanthrylene derivatives:

- Skin Tumor Incidence : In a study with SENCAR mice treated with benz[e]acephenanthrylene, tumor incidences were reported at 100% in treated groups versus approximately 5% in controls .

- Lung Tumors : In A/J mice receiving intraperitoneal injections of related compounds, a significant increase in lung adenomas was observed .

- Mechanisms of Action : The mechanisms through which PAHs exert their toxic effects often involve metabolic activation leading to DNA adduct formation. This process is crucial for understanding their carcinogenic potential.

Interaction with Biological Molecules

Benz(e)acephenanthrylene-11,12-diol has been shown to interact with various biological molecules, influencing its biological activity:

- DNA Interaction : Studies indicate that PAHs can form adducts with DNA, leading to mutagenic changes that contribute to cancer development .

- Protein Interactions : The compound's ability to bind with proteins may also play a role in its toxicity profile. Research on similar PAHs has demonstrated significant interactions with cellular proteins that can disrupt normal cellular functions .

Comparative Analysis with Other PAHs

To better understand the unique properties of Benz(e)acephenanthrylene-11,12-diol, it is beneficial to compare it with other well-studied PAHs:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Benz[a]pyrene | 5-ring PAH | Highly carcinogenic; found in soot |

| Benzo[a]anthracene | 5-ring PAH | Known carcinogen; affects cellular processes |

| Benzo[b]fluoranthene | 5-ring PAH | Carcinogenic; involved in DNA damage |

| Benz[e]acephenanthrylene | 4-ring PAH | Less studied; potential for unique reactivity |

Benz(e)acephenanthrylene-11,12-diol stands out due to its specific hydroxylation at the 11 and 12 positions, which may alter its reactivity and biological interactions compared to other similar compounds.

Case Studies

Several case studies provide insight into the biological activity of Benz(e)acephenanthrylene-11,12-diol:

- Dermal Carcinogenesis Study : In a study involving dermal applications in mice, the compound showed a marked increase in skin tumor formation compared to control groups treated only with solvent .

- Intraperitoneal Injection Study : A significant correlation was found between dosage and tumor incidence in lung tissues following intraperitoneal administration of related compounds .

Propiedades

IUPAC Name |

(14S,15S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(20),2,4,6,8,10,12,16,18-nonaene-14,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-9-8-11-10-16-13-5-2-1-4-12(13)14-6-3-7-15(19(14)16)18(11)20(17)22/h1-10,17,20-22H/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNYHFQNLVWBFM-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C5C(C(C=CC5=CC2=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C5[C@@H]([C@H](C=CC5=CC2=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002251 | |

| Record name | 11,12-Dihydrobenzo[e]acephenanthrylene-11,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81824-11-5 | |

| Record name | Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081824115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,12-Dihydrobenzo[e]acephenanthrylene-11,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.